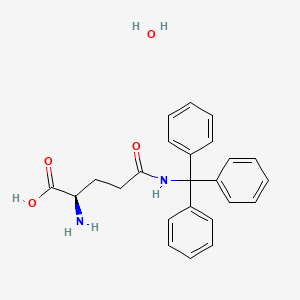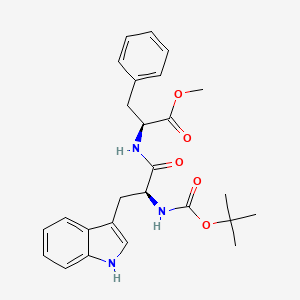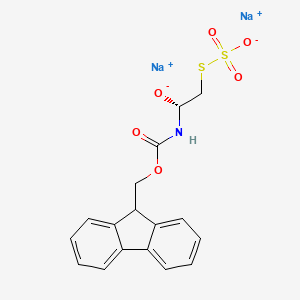
Fmoc-S-sulfo-L-cysteine disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-S-sulfo-L-cysteine disodium salt is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a sulfonic acid group, making it a valuable reagent in peptide synthesis and proteomics studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the protection and sulfonation steps .
Industrial Production Methods
Industrial production of Fmoc-S-sulfo-L-cysteine disodium salt involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-S-sulfo-L-cysteine disodium salt undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the Fmoc group .
Major Products Formed
The major products formed from these reactions include disulfide-linked peptides, reduced thiol-containing peptides, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-S-sulfo-L-cysteine disodium salt is used as a building block in solid-phase peptide synthesis. Its unique properties allow for the efficient synthesis of complex peptides and proteins .
Biology
In biological research, this compound is used to study protein structure and function. The sulfonic acid group can mimic phosphorylation, allowing researchers to investigate the effects of phosphorylation on protein activity .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its ability to form stable disulfide bonds makes it valuable in designing peptides with enhanced stability and bioactivity .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its unique chemical properties make it suitable for various applications, including drug delivery systems and biomaterials .
Mechanism of Action
The mechanism of action of Fmoc-S-sulfo-L-cysteine disodium salt involves its ability to form disulfide bonds and participate in nucleophilic substitution reactions. These reactions are crucial for the synthesis and modification of peptides and proteins. The Fmoc group provides protection during synthesis, ensuring the selective reaction of the sulfonic acid group .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-cysteine: Lacks the sulfonic acid group, making it less versatile in certain applications.
Fmoc-S-acetyl-L-cysteine: Contains an acetyl group instead of a sulfonic acid group, affecting its reactivity and applications
Uniqueness
Fmoc-S-sulfo-L-cysteine disodium salt is unique due to the presence of both the Fmoc protecting group and the sulfonic acid group. This combination allows for a wide range of chemical reactions and applications, making it a valuable tool in peptide synthesis and proteomics .
Properties
IUPAC Name |
disodium;9-[[(1R)-1-oxido-2-sulfonatosulfanylethyl]carbamoyloxymethyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16NO6S2.2Na/c19-16(10-25-26(21,22)23)18-17(20)24-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,18,20)(H,21,22,23);;/q-1;2*+1/p-1/t16-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWRLEZHOIEPEC-GGMCWBHBSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSS(=O)(=O)[O-])[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NNa2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Butylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B7889744.png)
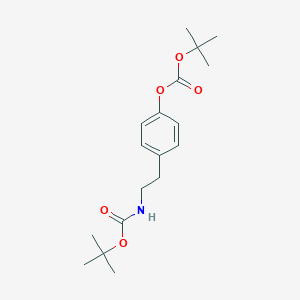
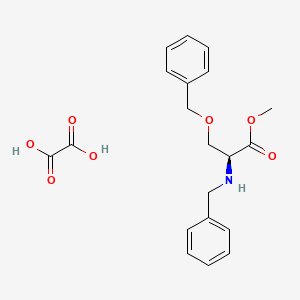
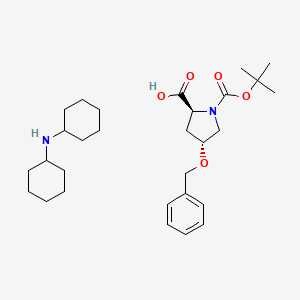
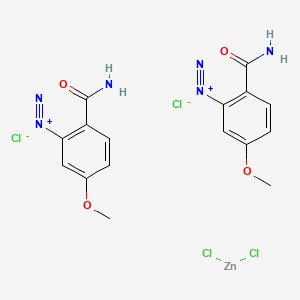

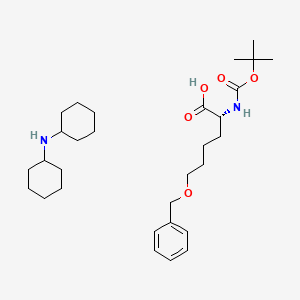
![(2S)-2-azaniumyl-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoate](/img/structure/B7889803.png)
![cesium;2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B7889807.png)
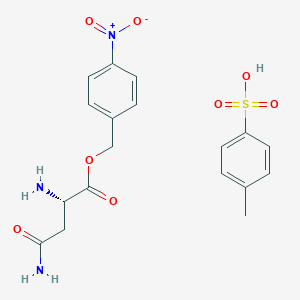
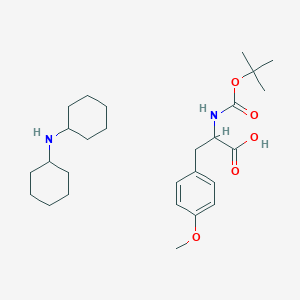
![(2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate](/img/structure/B7889835.png)
